Methsuximide-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

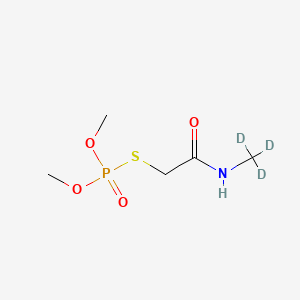

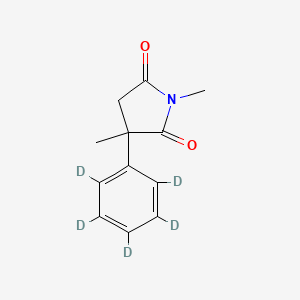

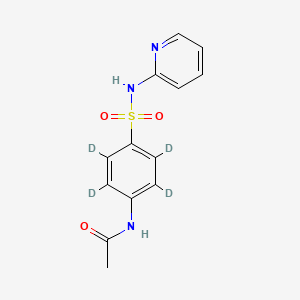

Methsuximide-d5 is the deuterium labeled Methsuximide . It is used to control absence seizures (petit mal; a type of seizure in which there is a very short loss of awareness during which the person may stare straight ahead or blink his eyes and does not respond to others) that cannot be treated with other medications . This medicine is an anticonvulsant that works in the brain tissue to stop seizures .

Synthesis Analysis

Methsuximide is one of three succinimides used as anticonvulsants . The other two are methsuximide (N-2-dimethyl-2-phenylsuccinimide) and phensuximide (N-methyl-2-phenylsuccinimide) . The structure of ethosuximide contains a five-membered ring with two negatively charged carbonyl oxygen atoms .Molecular Structure Analysis

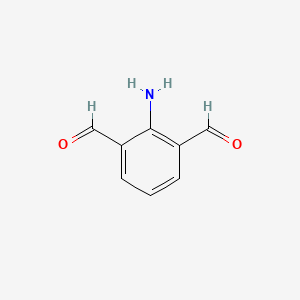

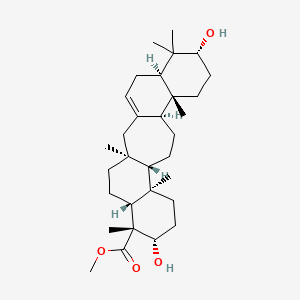

The structure of Methsuximide-d5 contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups . The drug exists as a racemic mixture of two separate enantiomers because of a chiral carbon at position two of the succinimide ring .Chemical Reactions Analysis

About 80% of Methsuximide undergoes extensive and predominantly cytochrome P450-mediated metabolism in the liver, and the remainder is excreted unchanged in the urine . Thus, dose adjustments may need to be realized in light of renal or hepatic malfunction .Physical And Chemical Properties Analysis

The molecular weight of Methsuximide-d5 is 208.27 . The chemical formula is C12H8D5NO2 . It is almost completely absorbed after oral administration .作用機序

Target of Action

Methsuximide-d5 primarily targets T-type voltage-sensitive calcium channels (VSCCs) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

Methsuximide-d5 binds to T-type VSCCs . By doing so, it modulates the activity of these channels, thereby influencing the entry of calcium ions into the cells . This interaction with its targets leads to changes in the cellular processes that are dependent on calcium ions .

Biochemical Pathways

The binding of Methsuximide-d5 to T-type VSCCs affects the calcium-dependent processes in the cells . One of the key effects is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This suggests that Methsuximide-d5 may influence the biochemical pathways involved in neuronal signaling and synaptic transmission.

Pharmacokinetics

After oral ingestion, Methsuximide-d5 is rapidly absorbed, with Tmax values of 1–4 hours for the pharmacologically active metabolite N-desmethylmethsuximide . It is predominantly metabolized in the liver by CYP2C19 to its primary pharmacologically active metabolite, N-desmethylmethsuximide . Less than 1% of an administered dose is excreted as unchanged Methsuximide-d5 in urine . The plasma elimination half-life values for Methsuximide-d5 in adults are 1.0–2.6 hours .

Result of Action

The primary result of Methsuximide-d5’s action is the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures . This leads to an increase in the seizure threshold and a reduction in the frequency of epileptiform attacks . The compound’s action is primarily used for managing childhood absence seizures .

Action Environment

The action, efficacy, and stability of Methsuximide-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of Methsuximide-d5 . Additionally, factors such as renal or hepatic malfunction may necessitate dose adjustments

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXPJJZHWIXJCJ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676024 |

Source

|

| Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methsuximide-d5 | |

CAS RN |

1189980-63-9 |

Source

|

| Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)